
Desacetyl asperulosidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandoside is an iridoid glycoside compound isolated from various plant species, including Hedyotis diffusa. It has garnered significant attention due to its potent anti-inflammatory properties. The compound is known for its ability to inhibit the production of pro-inflammatory cytokines and mediators, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandoside can be synthesized through various chemical routes. One common method involves the extraction of the compound from plant sources, followed by purification using high-performance liquid chromatography (HPLC). The crude extract is subjected to HPLC to obtain pure scandoside .
Industrial Production Methods
In an industrial setting, scandoside is typically extracted from plants like Hedyotis diffusa. The extraction process involves solvent extraction, followed by purification steps such as crystallization and chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Scandoside undergoes several types of chemical reactions, including:
Oxidation: Scandoside can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Scandoside can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of scandoside can yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Scandoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of iridoid glycosides.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of natural health products and supplements
Mécanisme D'action
Scandoside exerts its effects primarily through the inhibition of nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By suppressing these pathways, scandoside reduces the production of pro-inflammatory cytokines such as nitric oxide, prostaglandin E₂, tumor necrosis factor-α, and interleukin-6. The compound also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Asperuloside: Another iridoid glycoside with similar anti-inflammatory properties.
Geniposide: Known for its anti-inflammatory and anti-oxidant effects.
Crocetin: Exhibits anti-inflammatory and anti-cancer properties
Uniqueness of Scandoside
Scandoside is unique due to its specific binding abilities to cyclooxygenase-2, inducible nitric oxide synthase, and inhibitor of nuclear transcription factor kappa-B. This unique binding profile contributes to its potent anti-inflammatory effects, making it a valuable compound for therapeutic applications .
Propriétés
IUPAC Name |
5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWFPTVHBWJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
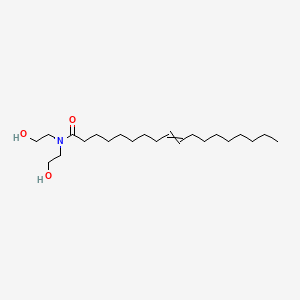
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
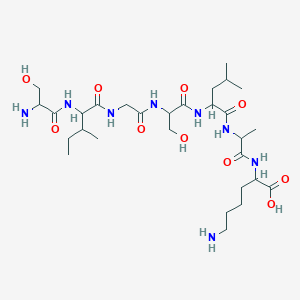
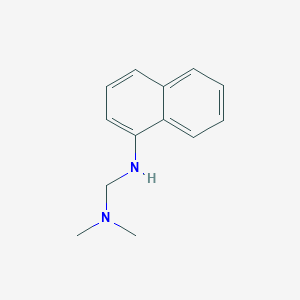
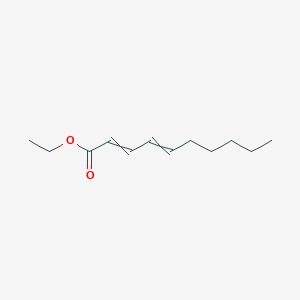
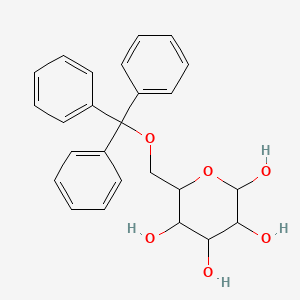
![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)
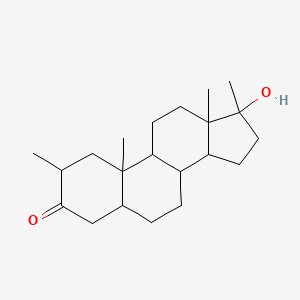
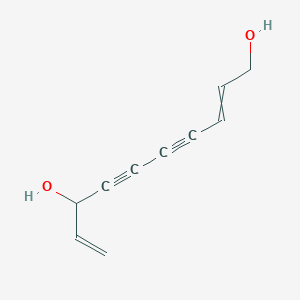

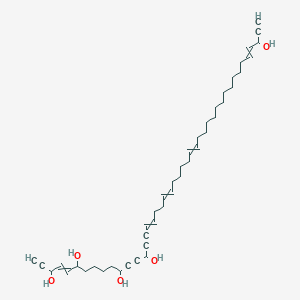
![2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)


